molecular formula C7H14ClNO4S B2866672 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride CAS No. 2503202-19-3

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride

Cat. No.: B2866672
CAS No.: 2503202-19-3
M. Wt: 243.7
InChI Key: HTHXIJWHSVSSIN-UHFFFAOYSA-N
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Description

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a acetic acid moiety linked to a thiomorpholine dioxide core, a structure that is often explored in the development of kinase inhibitors . Kinase inhibition is a foundational strategy in the development of new anti-inflammatory agents and treatments for a range of other disorders . Furthermore, structurally related compounds containing specific heterocyclic systems have demonstrated significant potential as potent inhibitors of cellular necrosis, providing a pathway to protect against cell death in various disease models . The presence of the sulfone (1,1-dioxide) group within the heterocyclic ring can influence the molecule's electronic properties and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action in biological systems, particularly in pathways involving protein kinase activation or oxidative stress . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c8-7(4-6(9)10)2-1-3-13(11,12)5-7;/h1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHXIJWHSVSSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride typically involves the reaction of thian derivatives with amino acids under controlled conditions. One common method includes the use of thian-3-yl acetic acid, which is reacted with an amino group donor in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentration, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thian derivatives.

Scientific Research Applications

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dioxo functionality can participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Varied Ring Sizes

2-(3-Amino-1,1-dioxo-thiolan-3-yl)acetic acid; hydrochloride
  • CAS : 1803582-09-3
  • Molecular Formula: C₆H₁₀ClNO₄S
  • Molecular Weight: Not explicitly stated (estimated ~229–235 g/mol)
  • Key Differences: Features a four-membered thiolan (tetrahydrothiophene) ring. Purity is ≥97%, and it is available from suppliers like 001CHEMICAL .
2-(3-Amino-1,1-dioxo-thietan-3-yl)acetic acid hydrochloride
  • Molecular Formula: C₅H₈ClNO₄S (estimated)
  • Key Differences: Contains a three-membered thietan ring. Extreme ring strain likely makes this compound more reactive but less stable. A methyl ester derivative (CAS: 2490412-86-5) with molecular formula C₆H₁₂ClNO₄S is commercially available .
2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
  • CAS : 1341305-02-9
  • Molecular Formula: C₆H₁₁NO₄S
  • Molecular Weight : 193.22 g/mol
  • Key Differences : A five-membered tetrahydrothiophene ring system. The absence of a hydrochloride salt reduces its solubility in aqueous media compared to the target compound .

Oxygen vs. Sulfur Heterocycles

2-Amino-2-(oxan-3-yl)acetic acid hydrochloride
  • CAS : 1909305-59-4
  • Molecular Formula: C₇H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol
  • Key Differences : Replaces sulfur with oxygen in the oxane (tetrahydropyran) ring. This substitution eliminates the sulfone group, reducing electron-withdrawing effects and altering hydrogen-bonding capacity. Applications span agrochemicals and material science .

Data Table: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Key Functional Groups Purity
2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride 2503202-19-3 C₇H₁₂ClNO₄S 243.7 6-membered Sulfone, hydrochloride ≥95%
2-(3-Amino-1,1-dioxo-thiolan-3-yl)acetic acid; hydrochloride 1803582-09-3 C₆H₁₀ClNO₄S ~229–235 4-membered Sulfone, hydrochloride ≥97%
Methyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate hydrochloride 2490412-86-5 C₆H₁₂ClNO₄S 229.68 3-membered Sulfone, ester, hydrochloride N/A
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride 1909305-59-4 C₇H₁₄ClNO₃ 195.64 6-membered Oxane, hydrochloride ≥95%

Biological Activity

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride is a compound characterized by its unique thian ring structure and functional groups, which confer significant biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H13NO4S·HCl
  • Molecular Weight: 215.70 g/mol
  • IUPAC Name: 2-(3-amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
  • Redox Reactions: The dioxo functionality may participate in redox reactions, influencing cellular pathways and processes.

Enzyme Inhibition and Protein Interactions

Research indicates that 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride is used in studies related to enzyme inhibition. The compound's structural features allow it to modulate enzyme functions, making it a valuable tool in biochemical research.

Antimicrobial Activity

The compound has shown potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, its derivatives have been tested for inhibition zones using the disc diffusion method, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli.

Study on Biological Activity

A recent study reported the isolation of bioactive compounds from Colocasia species that included derivatives of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid. The study evaluated the analgesic and anti-inflammatory properties through various assays:

Test Compound Effect (%) Comparison
Analgesic (Acetic Acid Test)C1/C456.52Diclofenac sodium: 76.09%
Anti-inflammatory (Formalin)C268.15Ibuprofen: 73.54%

These results highlight the compound's potential as an analgesic agent and its effectiveness in reducing inflammation.

Mechanistic Studies

Further studies have explored the binding affinity of the compound to various receptors. For example, binding studies indicated a strong affinity for dihydrofolate reductase (DHFR), suggesting potential applications in antimicrobial therapies.

Comparison with Similar Compounds

Compound Unique Features
2-(3-Amino-1,1-dioxothian-3-yl)propanoic acidSimilar structure but different side chain
2-(3-Amino-1,1-dioxothian-3-yl)butanoic acidVariation in carbon chain length affecting activity

The unique thian ring system and the presence of both amino and dioxo functionalities in 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride enhance its reactivity and biological profile compared to similar compounds.

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